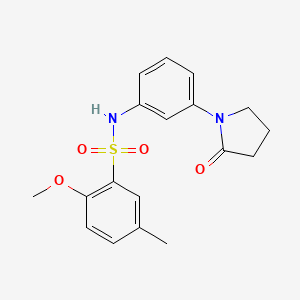
2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide”, also referred to as MMMPB, is a chemical compound with potential applications in various fields of research and industry. It belongs to the class of organic compounds known as phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular formula of MMMPB is C19H22N2O4S, and it has a molecular weight of 374.46. The structure includes a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The compound forms white crystals with a yield of 83% (0.330 g). It has a melting point of 161–163 °C (from CHCl3). The FTIR (KBr) cm−1 values are: 3032 (C-H arom.), 1749 (C=O pyrone), 1677 (C=O b. acid), 1574 (C=C Ar), 1448 (C=C Ar), 1374 (CH3), 1255 (C-O), 756 (C-H arom.) .Applications De Recherche Scientifique
Pharmacological Properties and Synthesis
Chemical Inhibitors of Cytochrome P450 Isoforms : Research has identified the importance of cytochrome P450 enzymes in drug metabolism, emphasizing the need for selective inhibitors to understand drug-drug interactions. Chemical inhibitors play a critical role in deciphering specific CYP isoforms involved in the metabolism of drugs, with several studies focusing on the synthesis and evaluation of these inhibitors for better pharmacokinetic profiling (Khojasteh et al., 2011).
Gastroprotective Properties of Ebrotidine : Ebrotidine showcases a combination of H2-receptor antagonism and cytoprotective properties, attributed to enhanced synthesis and secretion of gastric mucus components, indicating the potential of related sulfonamide compounds in ulcer treatment (Slomiany et al., 1997).
Analytical Methods
Analysis of Cyanotoxins : A comprehensive review of methodologies for extracting and analyzing total forms of microcystins, including those related to compounds like "2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide", highlights the MMPB method as a reference for detecting and quantifying cyanotoxins in various matrices (Bouteiller et al., 2022).
Spectrophotometric Estimation in Pharmaceuticals : The development of spectrophotometric methods for simultaneous estimation of drug components in tablet forms emphasizes the importance of analytical techniques in quality control and pharmacokinetic studies, which can be applied to the analysis of complex sulfonamide derivatives (Jain et al., 2012).
Environmental and Toxicological Studies
Environmental Effects of Sunscreen Ingredients : Reviews on the environmental impacts of UV filters, including compounds structurally related to the sulfonamide , discuss their persistence in aquatic environments and potential toxic effects on wildlife, indicating the importance of studying the environmental fate of chemical compounds (Schneider & Lim, 2019).
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-8-9-16(24-2)17(11-13)25(22,23)19-14-5-3-6-15(12-14)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYRRYOXROEVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide](/img/structure/B2814690.png)
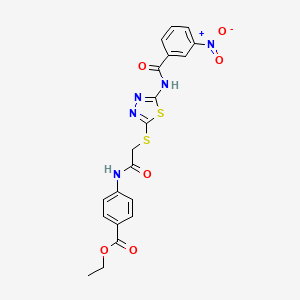
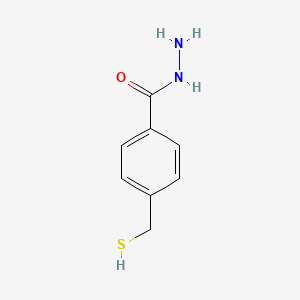

![[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate](/img/structure/B2814698.png)
![N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]cyclopentanamine](/img/structure/B2814700.png)
![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2814703.png)
![3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B2814704.png)
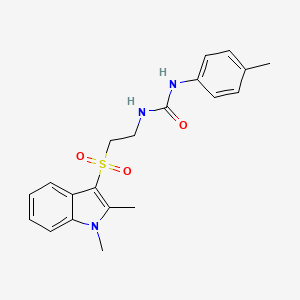
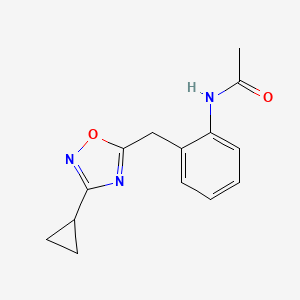
![2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide](/img/structure/B2814710.png)
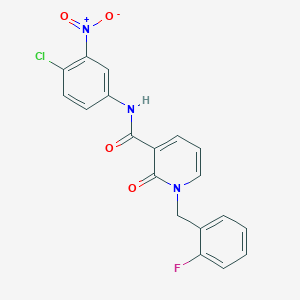
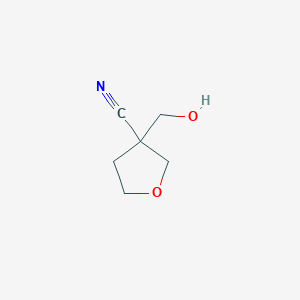
![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)